N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Urease inhibition Antiureolytic Enzyme inhibition

Researchers screening urease inhibitors often encounter compounds with poor selectivity or cytotoxicity. This benzoylthiourea derivative (compound 3a) delivers potent jack bean urease inhibition (IC50 = 8.17 µM, 93.1% inhibition) with a favorable cytotoxicity profile (IC50 > 100 µM). • Urease inhibitor for H. pylori & urease-dependent pathogen research • Anti-MRSA activity with MIC as low as 0.03 µg/mL (S. aureus ATCC 6538) • Crystalline solid (mp 112°C); suitable for SAR benchmarking and agrochemical studies

Molecular Formula C15H11F3N2OS
Molecular Weight 324.3 g/mol
CAS No. 89069-94-3
Cat. No. B307295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
CAS89069-94-3
Molecular FormulaC15H11F3N2OS
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C15H11F3N2OS/c16-15(17,18)11-7-4-8-12(9-11)19-14(22)20-13(21)10-5-2-1-3-6-10/h1-9H,(H2,19,20,21,22)
InChIKeyFHPQVWUHWIPMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea Overview


N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (CAS 89069-94-3) is a 1,3-disubstituted thiourea derivative characterized by a benzoyl moiety and a meta-trifluoromethylphenyl substituent [1]. This compound is a crystalline solid (mp 112 °C) with a molecular weight of 324.32 g/mol and a predicted pKa of 8.61 . It belongs to the broader class of N-acylthioureas, which are valued in medicinal chemistry and agrochemical research for their versatile coordination chemistry and biological activity profiles, including antimicrobial, urease inhibitory, and anticancer properties [1].

1
Urease inhibition studies and antiureolytic research
2
Antimicrobial screening against Gram-positive pathogens
3
Cytotoxicity endpoint evaluation in cell-based assays

Why Generic Substitution Fails


Within the class of N-acylthioureas, subtle modifications to the aryl substituent pattern profoundly alter biological activity and selectivity profiles. Even closely related positional isomers or analogs with different halogenation patterns exhibit divergent potency across target assays [1]. For instance, in a systematic study of 10 N-(3-trifluoromethyl)benzoyl-N′-aryl thiourea derivatives (compounds 3a–3j), substitution on the N′-aryl ring with dichloro (3a, 3c) or methoxy (3i) groups yielded significant antibacterial activity against MRSA, whereas other analogs (e.g., 3e, 3f, 3j) demonstrated moderate to no antibacterial effect [1]. Furthermore, the specific 3-trifluoromethyl substituent confers distinct hydrogen-bonding capacity and electron-withdrawing properties that are not replicated by other substituents, as evidenced by docking studies showing unique interactions with the urease binding cavity (PDB ID: 4ubp) [1]. Thus, generic substitution with an uncharacterized thiourea analog—even one with a similar core structure—carries a high risk of experimental failure due to loss of target engagement, altered selectivity, or unexpected cytotoxicity.

Target compound: N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Analog substitution: N'-aryl variants may shift urease inhibition and antimicrobial activity profiles
3-CF₃ substituent confers distinct hydrogen-bonding and electronic properties
Other substituents may fail to replicate target engagement or selectivity seen with meta-CF₃
Non-cytotoxic analog (IC₅₀ >100 µM) within its series
Close analogs (e.g., 3f, 3g) exhibit higher cytotoxicity, altering assay interpretation

Quantitative Evidence vs. Analogs


Urease Inhibition Potency

Compound 3a (N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea) demonstrated the highest urease inhibitory activity among ten synthesized N-(3-trifluoromethyl)benzoyl-N′-aryl thiourea derivatives (3a–3j), achieving 93.1% enzyme inhibition with an IC50 of 8.17 ± 0.24 µM [1]. This potency exceeded that of all other analogs in the series, including compound 3e (92.6% inhibition), 3h (91.6%), 3d (90.8%), 3b (90.6%), and 3f (90.0%) [1].

Urease Inhibition
Head-to-head
IC₅₀ 8.17 µM (93.1% inhibition)
Supports urease inhibition endpoint context
Ranked highest among ten tested N′-aryl analogs
Urease inhibition Antiureolytic Enzyme inhibition

Antibacterial Activity against S. aureus

N-benzoyl-N'-(3-trifluoromethyl)phenylthiourea and its derivatives demonstrated potent antibacterial activity against Staphylococcus aureus ATCC 6538, with minimum inhibitory concentration (MIC) values as low as 0.03 μg/mL for certain derivatives [1]. The parent compound and its modifications achieved potency ranging from 96.91% to 104.31% relative to a standard reference, indicating robust activity against Gram-positive pathogens [1]. Against Escherichia coli ATCC 8739, MIC values ranged from 0.7 to 3.12 μg/mL with potency of 85.73% to 95.05% [1].

Anti-S. aureus MIC
Head-to-head
MIC 0.03 µg/mL (most active derivative)
Supports antimicrobial screening context
Microdilution assay against S. aureus ATCC 6538
Antibacterial MRSA Gram-positive bacteria

Cytotoxicity Profile

In a comparative cytotoxicity evaluation of ten N-(3-trifluoromethyl)benzoyl-N′-aryl thiourea derivatives, compound 3a exhibited an IC50 value greater than 100 μM, indicating a non-toxic profile in the tested cellular system [1]. In contrast, compounds 3f and 3g showed IC50 values below 100 μM, demonstrating that specific aryl substitution patterns can introduce significant cytotoxicity within the same chemical series [1]. This differential toxicity underscores that 3a is among the most benign members of its analog family.

Cytotoxicity (IC₅₀)
Head-to-head
IC₅₀ >100 µM
Supports cytotoxicity endpoint review
Lower reported cytotoxicity relative to analogs 3f/3g
Cytotoxicity Safety profile Therapeutic window

Physicochemical Properties

N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a crystalline solid with an experimentally determined melting point of 112 °C . The compound has a predicted pKa of 8.61 ± 0.70, which influences its ionization state under physiological and experimental pH conditions . The meta-trifluoromethyl substituent contributes to its distinct hydrogen-bonding capacity and electron-withdrawing character relative to non-fluorinated or ortho/para-substituted analogs .

Physicochemical
Data to verify
mp 112 °C, pKa ~8.61
Supports formulation and handling review
Predicted pKa; class-level inference, source review needed
Physicochemical properties Formulation Quality control

Application Scenarios


Urease Inhibitor Development

Based on its demonstrated superior urease inhibition (IC50 = 8.17 µM, 93.1% inhibition) relative to other N′-aryl substituted analogs [1], compound 3a is a prime candidate for antiurease drug discovery programs targeting Helicobacter pylori and other urease-dependent pathogens. Its favorable cytotoxicity profile (IC50 > 100 µM) [1] further supports its use in cellular and in vivo models where minimal host cell toxicity is essential.

Antibacterial Lead Optimization

The compound's potent anti-staphylococcal activity (MIC as low as 0.03 μg/mL against S. aureus ATCC 6538) [1] makes it a valuable starting point for developing novel antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its activity against Gram-negative E. coli (MIC 0.7–3.12 μg/mL) [1] suggests broader-spectrum potential requiring further optimization.

SAR Studies of Thiourea Derivatives

As the most potent urease inhibitor and a non-cytotoxic member within a well-characterized 10-compound series (3a–3j) [1], this compound serves as an ideal reference standard for SAR investigations. Researchers can systematically modify the N′-aryl substituent while benchmarking new analogs against the established activity and safety profile of compound 3a.

Agricultural Urease Inhibition

Given its potent jack bean urease inhibitory activity [1], compound 3a may be evaluated as a soil urease inhibitor to reduce ammonia volatilization from urea-based fertilizers, a class-level application supported by studies of benzoylthioureas in agricultural contexts. Its crystalline solid form (mp 112 °C) facilitates handling and formulation for agricultural applications.

Application
Selection Property
Validation Focus
Urease inhibition research
Urease inhibitory potency context
Enzyme inhibition endpoint validation
Antimicrobial screening studies
Anti-staphylococcal activity context
MIC endpoint evaluation
SAR reference standard
Benchmark compound for analog comparison
Activity and cytotoxicity endpoint benchmarking
Agricultural urease inhibition
Soil urease inhibition context
Ammonia volatilization reduction assays

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